REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([OH:9])=[C:4]([F:10])[C:3]=1[CH3:11].[C:12]([O-])([O-])=O.[K+].[K+].CI>CC#N>[Br:8][C:6]1[CH:7]=[C:2]([Br:1])[C:3]([CH3:11])=[C:4]([F:10])[C:5]=1[O:9][CH3:12] |f:1.2.3|
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Name
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|
Quantity
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131.5 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
225.1 g
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Type
|
reactant
|
Smiles
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BrC1=C(C(=C(C(=C1)Br)O)F)C
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Name
|
|
Quantity
|
1 L
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Type
|
solvent
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Smiles
|
CC#N
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
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Type
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CUSTOM
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Details
|
The cloudy solution was stirred at 30° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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by adding, at room temperature
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
|
solid was filtered off by filtration
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Type
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WASH
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Details
|
washing with CH2Cl2 (˜100 mL×2)
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Type
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CUSTOM
|
Details
|
Filtrate was collected
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Type
|
CUSTOM
|
Details
|
solvent was removed in in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove some darker color baseline impurities and solid
|
Type
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DISSOLUTION
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Details
|
initially dissolved in CH3CN),
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Type
|
WASH
|
Details
|
washing with CH2Cl2 (˜100 mL×3)
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Type
|
CUSTOM
|
Details
|
Filtrate was collected
|
Type
|
CUSTOM
|
Details
|
solvent was removed in vacuo
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1)Br)C)F)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |